Welcome to the BenchChem Online Store!
molecular formula C19H23NO B8618031 1-Benzhydryl-3-propylazetidin-3-ol

1-Benzhydryl-3-propylazetidin-3-ol

Cat. No. B8618031
M. Wt: 281.4 g/mol
InChI Key: JLNKQCMINZIWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05556861

Procedure details

A solution of 7.5 g of 1-benzhydryl-3-oxoazetidine dissolved in 50 cm3 of ethyl ether is added in the course of 20 minutes at between 0 and 5° C. to a solution of propylmagnesium iodide in ethyl ether, prepared under the usual conditions from 10.75 g of iodopropane and 1.55 g of magnesium in 75 cm3 of ethyl ether. The temperature is allowed to rise to approximately 20° C. and the mixture is stirred at the same temperature for 2 hours. After cooling to approximately 0° C., 50 cm3 of water and 50 cm3 of 10% aqueous ammonium chloride solution are added successively while the latter temperature is maintained. The aqueous phase is extracted with 3 times 50 cm3 of ethyl ether. The combined organic extracts are dried over magnesium sulphate and concentrated to dryness under reduced pressure (20 kPa) at approximately 30° C. The dry extract is chromatographed on 100 g of silica gel (0.04-0.063 mm) suspended in a cyclohexane mixture containing 20% of ethyl acetate. The desired product is eluted with 130 cm3 of the same solvent mixture. 8 g of 1-benzhydryl-3-hydroxy-3-propyl-azetidine are obtained in the form of a pale yellow oil, which is used without further purification for the subsequent steps.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10.75 g
Type
reactant
Reaction Step Three
Quantity
1.55 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([N:14]1[CH2:17][C:16](=[O:18])[CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:19]([Mg]I)[CH2:20][CH3:21].ICCC.[Mg].[Cl-].[NH4+]>C(OCC)C.O>[CH:1]([N:14]1[CH2:17][C:16]([OH:18])([CH2:19][CH2:20][CH3:21])[CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:4.5|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)[Mg]I
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
10.75 g
Type
reactant
Smiles
ICCC
Name
Quantity
1.55 g
Type
reactant
Smiles
[Mg]
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at the same temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to approximately 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
is maintained
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with 3 times 50 cm3 of ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (20 kPa) at approximately 30° C
EXTRACTION
Type
EXTRACTION
Details
The dry extract
CUSTOM
Type
CUSTOM
Details
is chromatographed on 100 g of silica gel (0.04-0.063 mm)
ADDITION
Type
ADDITION
Details
containing 20% of ethyl acetate
WASH
Type
WASH
Details
The desired product is eluted with 130 cm3 of the same solvent mixture

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)(CCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.